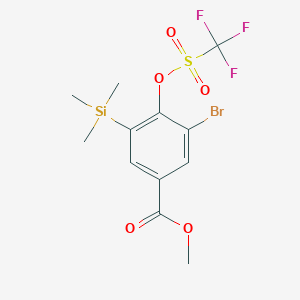

Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is derived from its parent structure, benzoic acid, with substituents assigned positions based on Cahn-Ingold-Prelog priority rules. The carboxylate group (-COOCH₃) at position 1, bromine at position 3, trifluoromethanesulfonyloxy (-OSO₂CF₃) at position 4, and trimethylsilyl (-Si(CH₃)₃) at position 5 yield the full name: methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate .

The CAS Registry Number for this compound is 1242069-33-5 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to distinguish it from structurally similar molecules. The European Community (EC) Number , 804-781-6 , further classifies it within regulatory frameworks for chemical substances.

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1242069-33-5 | |

| EC Number | 804-781-6 | |

| DSSTox Substance ID | DTXSID401142334 |

Molecular Formula and Weight Analysis

The molecular formula , C₁₂H₁₄BrF₃O₅SSi , reflects the compound’s elemental composition, including 12 carbon, 14 hydrogen, 1 bromine, 3 fluorine, 5 oxygen, 1 sulfur, and 1 silicon atom. The molecular weight is 435.29 g/mol , calculated using standard atomic weights:

- Carbon (12.01 g/mol × 12) = 144.12

- Hydrogen (1.01 g/mol × 14) = 14.14

- Bromine (79.90 g/mol × 1) = 79.90

- Fluorine (19.00 g/mol × 3) = 57.00

- Oxygen (16.00 g/mol × 5) = 80.00

- Sulfur (32.07 g/mol × 1) = 32.07

- Silicon (28.09 g/mol × 1) = 28.09

Total = 435.29 g/mol.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄BrF₃O₅SSi | |

| Molecular Weight | 435.29 g/mol |

Three-Dimensional Conformational Studies

The 3D conformational landscape of this compound has been modeled using PubChem3D’s computational tools, which generate low-energy conformers to approximate biologically relevant poses. Key findings include:

- Rotatable Bonds : Four rotatable bonds (C-O, S-O, and ester linkages) enable flexibility, with energy barriers favoring planar arrangements of the benzene ring.

- Steric Effects : The bulky trimethylsilyl group at position 5 induces steric hindrance, stabilizing conformers where the -Si(CH₃)₃ moiety adopts a pseudo-axial orientation to minimize van der Waals repulsions.

- Electrostatic Interactions : The electron-withdrawing trifluoromethanesulfonyloxy group enhances the electrophilicity of the adjacent bromine atom, influencing reactivity in cross-coupling reactions.

The SMILES notation , COC(=O)C1=CC(=C(C(=C1)Br)OS(=O)(=O)C(F)(F)F)Si(C)C, and InChIKey , RGKMJQOXILFSKS-UHFFFAOYSA-N, provide standardized descriptors for computational chemistry applications.

Comparative Analysis of Synonymous Naming Conventions

Synonymous names for this compound arise from variations in substituent prioritization and punctuation. A comparative analysis reveals:

The trifluoromethanesulfonyloxy group is alternatively denoted as -OSO₂CF₃ or -OTf in informal contexts, though the IUPAC name avoids abbreviations. Regulatory documents, such as safety data sheets, often simplify the name to methyl 3-bromo-4-triflyloxy-5-TMS-benzoate for brevity.

Properties

IUPAC Name |

methyl 3-bromo-4-(trifluoromethylsulfonyloxy)-5-trimethylsilylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3O5SSi/c1-20-11(17)7-5-8(13)10(9(6-7)23(2,3)4)21-22(18,19)12(14,15)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKMJQOXILFSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3O5SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142334 | |

| Record name | Methyl 3-bromo-4-[[(trifluoromethyl)sulfonyl]oxy]-5-(trimethylsilyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242069-33-5 | |

| Record name | Methyl 3-bromo-4-[[(trifluoromethyl)sulfonyl]oxy]-5-(trimethylsilyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242069-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-[[(trifluoromethyl)sulfonyl]oxy]-5-(trimethylsilyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with methyl 3-bromo-4-hydroxy-5-(trimethylsilyl)benzoate or a closely related intermediate. This intermediate can be prepared by:

- Bromination of methyl 4-hydroxy-5-(trimethylsilyl)benzoate using N-bromosuccinimide (NBS) or bromine under controlled conditions to install the bromine at the 3-position.

- Introduction of the trimethylsilyl group via silylation of a hydroxyl or halogen precursor at the 5-position using trimethylsilyl chloride (TMSCl) and a base such as imidazole or triethylamine.

Formation of the Triflate Group

The key step is the conversion of the hydroxyl group at the 4-position into the trifluoromethylsulfonyl (triflate) ester. This is typically achieved by:

- Reacting the phenolic hydroxyl group with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine or triethylamine.

- The reaction is conducted at low temperatures (e.g., 0°C to room temperature) in anhydrous solvents like dichloromethane (DCM) to prevent hydrolysis.

- This step yields the triflate ester, which is a good leaving group for subsequent cross-coupling or substitution reactions.

Purification and Characterization

- The crude product is typically purified by column chromatography using silica gel and an appropriate eluent system (e.g., hexane/ethyl acetate).

- Characterization is done by NMR (1H, 13C, 19F), mass spectrometry, and sometimes X-ray crystallography to confirm the substitution pattern and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C to RT | 70-85 | Selective bromination at 3-position |

| Trimethylsilylation | TMSCl, imidazole, DCM, RT | 80-90 | Silylation at 5-position |

| Triflation | Triflic anhydride, pyridine, DCM, 0°C to RT | 75-88 | Formation of triflate ester at 4-position |

Research Findings and Considerations

- The presence of the TMS group at the 5-position can influence the regioselectivity of bromination and triflation steps by steric and electronic effects.

- The triflate group is sensitive to moisture; thus, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during its formation.

- The bromine substituent can serve as a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

- The methyl ester is stable under these reaction conditions but can be hydrolyzed under basic or acidic conditions if desired for further transformations.

Summary of Preparation Route

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: The trimethylsilyl group can be involved in coupling reactions with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it useful for creating more complex molecular architectures.

Case Studies:

- Nucleophilic Substitution Reactions : The compound has been utilized in the synthesis of novel pharmaceuticals by facilitating the introduction of nucleophiles at the bromine site, leading to biologically active derivatives.

Materials Science

The trifluoromethyl and trimethylsilyl groups contribute to the compound's properties, making it suitable for applications in materials science, particularly in the development of fluorinated polymers and coatings.

Case Studies:

- Fluorinated Polymers : Research has shown that incorporating this compound into polymer matrices enhances thermal stability and chemical resistance, making it ideal for high-performance applications.

Agricultural Chemistry

The compound's sulfonyl group can enhance herbicidal activity, making it a candidate for developing new agrochemicals.

Case Studies:

- Herbicidal Formulations : Experimental formulations containing this compound have demonstrated improved efficacy against a range of weeds, suggesting its potential as a key ingredient in next-generation herbicides.

Pharmaceutical Development

Due to its ability to modify biological activity through structural changes, this compound is being explored for its potential in drug design and development.

Case Studies:

- Anticancer Agents : Several studies have investigated derivatives of this compound for their anticancer properties, focusing on the modification of the trimethylsilyl group to enhance solubility and bioavailability.

Data Table of Applications

| Application Area | Key Features | Example Use Cases |

|---|---|---|

| Synthetic Organic Chemistry | Nucleophilic substitution reactions | Synthesis of pharmaceuticals |

| Materials Science | Enhanced thermal stability | Development of fluorinated polymers |

| Agricultural Chemistry | Improved herbicidal activity | Formulation of effective herbicides |

| Pharmaceutical Development | Modification for biological activity | Design of anticancer agents |

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethylsulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate is compared to structurally or functionally related benzoate and triazine derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Triflyl vs. Chlorosulfonyl Groups : The triflyl group (CF₃SO₂O–) in the target compound provides superior electron-withdrawing effects compared to the chlorosulfonyl (ClSO₂–) group in Methyl 3-bromo-5-(chlorosulfonyl)benzoate. This enhances stability toward nucleophilic attack but may reduce reactivity in substitution reactions .

- Trimethylsilyl (TMS) vs. Alkoxy Groups: The TMS group introduces significant steric hindrance and lipophilicity, contrasting with methoxy or ethoxy groups in pesticide derivatives like ethametsulfuron-methyl .

Functional and Application Insights

- Pesticide Derivatives : Unlike sulfonylurea herbicides (e.g., triflusulfuron-methyl), the target compound lacks a triazine or pyrimidine heterocycle, which is critical for enzyme targeting in plants. Its bromo and triflyl groups may instead favor use as a synthetic intermediate for electrophilic aromatic substitutions .

- Reactivity Profile : The triflyl group’s stability contrasts with the chlorosulfonyl group’s reactivity, making the latter more suitable for synthesizing sulfonamides . The TMS group further differentiates the compound by enabling silicon-based protective strategies in multistep syntheses .

Stability and Commercial Viability

The discontinuation of this compound contrasts with the commercial success of structurally simpler herbicides like metsulfuron-methyl . This suggests that the combination of triflyl, TMS, and bromo groups may create synthesis challenges (e.g., purification) or insufficient cost-effectiveness for large-scale applications.

Biological Activity

Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bromo group, a trifluoromethyl sulfonyl moiety, and a trimethylsilyl group, which contribute to its potential reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 401.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under ambient conditions |

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, a study highlighted that trifluoromethyl-substituted benzoates demonstrated significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of similar compounds indicate potential for modulating neurotransmitter systems. Trifluoromethyl-containing compounds have been associated with enhanced serotonin uptake inhibition, which could lead to applications in treating mood disorders .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized this compound and evaluated its biological properties. The compound was tested against several bacterial strains, showing promising results with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls. The study concluded that the trifluoromethyl group significantly contributed to the enhanced activity observed .

Case Study 2: Anticancer Screening

Another relevant study focused on the anticancer potential of structurally similar compounds. The results indicated that compounds with similar functional groups exhibited cytotoxicity against various cancer cell lines. While direct studies on this compound are necessary, these findings suggest a promising avenue for future research into its anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include bromination at the meta position, introduction of the trifluoromethylsulfonyloxy group via nucleophilic substitution, and silylation.

- Halogenation : Bromine is introduced using electrophilic aromatic substitution (EAS) under controlled conditions (e.g., FeBr₃ catalysis in DCM at 0–25°C) .

- Sulfonation : The trifluoromethylsulfonyloxy group is added via reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) .

- Silylation : Trimethylsilyl chloride (TMSCl) is employed under anhydrous conditions, often with a catalyst like imidazole .

Q. How do the electron-withdrawing substituents (Br, TfO) and the trimethylsilyl group influence the compound’s reactivity?

- Reactivity Analysis :

- Bromine : Acts as an electron-withdrawing group, directing electrophilic attacks to the para position relative to itself. Enhances stability of intermediates during substitution reactions .

- Trifluoromethylsulfonyloxy (TfO) : A strong leaving group, facilitating nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., with amines or thiols in THF) .

- Trimethylsilyl (TMS) : Provides steric bulk and protects adjacent positions from undesired reactions. Hydrolytically sensitive; requires anhydrous handling .

Q. What purification and characterization techniques are most effective for this compound?

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard due to the compound’s moderate polarity. Recrystallization from ethanol/water mixtures may improve purity .

- Characterization :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., TMS signal at ~0 ppm, TfO group’s ¹⁹F NMR resonance at -75 ppm) .

- HRMS : Validates molecular weight (expected: ~455 g/mol).

- Elemental Analysis : Ensures stoichiometric consistency for C, H, and N .

Advanced Research Questions

Q. How can regioselectivity be controlled during further functionalization (e.g., cross-coupling reactions)?

- Strategic Design :

- Buchwald-Hartwig Amination : The bromine substituent enables Pd-catalyzed coupling with aryl amines, while the TfO group remains inert under these conditions .

- Suzuki-Miyaura Coupling : Requires protection of the TMS group (e.g., using BCl₃ to prevent desilylation). Selectivity for the bromine site over TfO is achieved via ligand choice (e.g., SPhos) .

- Challenges : Competing reactivity of TfO in strongly basic or nucleophilic environments may necessitate orthogonal protecting strategies .

Q. What stability considerations are critical for long-term storage and handling?

- Degradation Pathways :

- Hydrolysis : The TMS group degrades in humid conditions, forming silanol. Store under inert gas (N₂/Ar) at -20°C in sealed containers .

- Thermal Stability : Decomposition above 150°C; DSC/TGA analysis is recommended for process optimization .

Q. How can contradictions in reported reaction yields or selectivity be resolved?

- Case Study : Discrepancies in SNAr yields (40–80%) may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Systematic screening (e.g., DoE approaches) identifies optimal conditions:

- Solvent : DMF improves solubility of polar intermediates but may promote side reactions .

- Catalyst : K₂CO₃ vs. Cs₂CO₃ alters reaction rates; the latter enhances selectivity for TfO displacement .

- Validation : Reproducibility studies with in-situ monitoring (e.g., IR spectroscopy) clarify kinetic vs. thermodynamic control .

Q. What are the potential applications in medicinal chemistry, given its structural features?

- Drug Development :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.